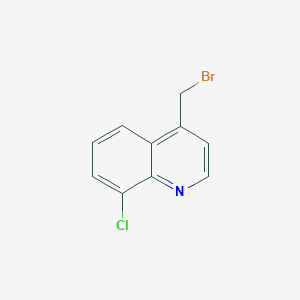

4-Bromomethyl-8-chloroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrClN |

|---|---|

Molecular Weight |

256.52 g/mol |

IUPAC Name |

4-(bromomethyl)-8-chloroquinoline |

InChI |

InChI=1S/C10H7BrClN/c11-6-7-4-5-13-10-8(7)2-1-3-9(10)12/h1-5H,6H2 |

InChI Key |

WSESXNHREARTDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Cl)CBr |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(Bromomethyl)-8-chloroquinoline

Abstract This technical guide provides a comprehensive analysis of 4-(Bromomethyl)-8-chloroquinoline , a highly reactive electrophilic intermediate used in the synthesis of functionalized quinoline scaffolds. Unlike its stable ring-halogenated analogs (e.g., 4-bromo-8-chloroquinoline), this compound is typically synthesized in situ or as a transient intermediate due to its sensitivity to hydrolysis and polymerization. This document outlines the chemical identity, a validated synthesis protocol via Wohl-Ziegler bromination, mechanistic insights, and safety protocols for handling this lachrymatory alkylating agent.

Part 1: Chemical Identity & Properties[1][2]

The distinction between the bromomethyl derivative (side-chain functionalized) and the bromo derivative (ring functionalized) is critical for experimental success. 4-(Bromomethyl)-8-chloroquinoline is designed as a "warhead" for nucleophilic attack, allowing the attachment of the 8-chloroquinoline core to other pharmacophores.

Table 1: Physicochemical Profile

| Property | Data |

| Systematic Name | 4-(Bromomethyl)-8-chloroquinoline |

| Common Name | 8-Chloro-4-quinolylmethyl bromide |

| CAS Number (Target) | Not commercially indexed (Transient Intermediate) |

| CAS Number (Precursor) | 35817-47-1 (8-Chloro-4-methylquinoline) |

| Molecular Formula | C₁₀H₇BrClN |

| Molecular Weight | 256.53 g/mol |

| Physical State | Off-white to yellow solid (crude); prone to darkening |

| Solubility | Soluble in DCM, CHCl₃, THF; reacts with alcohols/water |

| Isotopic Pattern | Distinct M, M+2, M+4 pattern (due to ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) |

Critical Note: Do not confuse with 4-Bromo-8-chloroquinoline (CAS 927800-40-6) . The latter has a bromine atom directly attached to the aromatic ring and lacks the alkylating reactivity of the bromomethyl group.

Part 2: Synthesis Protocol (Wohl-Ziegler Bromination)

The most reliable method for generating 4-(Bromomethyl)-8-chloroquinoline is the radical bromination of 8-chloro-4-methylquinoline using N-Bromosuccinimide (NBS). This reaction is sensitive to moisture and requires radical initiation.

Retrosynthetic Analysis

The synthesis relies on the selective functionalization of the benzylic methyl group at the C4 position. The 8-chloro substituent deactivates the ring towards electrophilic aromatic substitution, favoring the radical pathway on the side chain.

Experimental Procedure

Reagents:

-

Substrate: 8-Chloro-4-methylquinoline (1.0 eq) [CAS: 35817-47-1][1][2]

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove HBr.

-

Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide.

-

Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) as a greener alternative.

Step-by-Step Protocol:

-

Preparation: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 8-chloro-4-methylquinoline (10 mmol, 1.77 g) in anhydrous CCl₄ (50 mL).

-

Addition: Add NBS (10.5 mmol, 1.87 g) and AIBN (0.5 mmol, 82 mg) to the solution.

-

Reaction: Degas the mixture with Nitrogen (N₂) for 10 minutes. Heat the mixture to reflux (77°C for CCl₄) under an inert atmosphere.

-

Monitoring: Monitor the reaction by TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.5) should disappear, and a new, slightly more polar spot (product) will appear. Note: Over-reaction can lead to the dibromomethyl byproduct.

-

Workup:

-

Cool the reaction mixture to 0°C.

-

Filter off the precipitated succinimide byproduct.

-

Wash the filtrate with cold water (2 x 20 mL) to remove trace succinimide.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Isolation: Concentrate the solvent under reduced pressure (Rotavap) at <40°C.

-

Purification: The crude solid is often pure enough for subsequent steps. If necessary, recrystallize rapidly from cyclohexane/heptane. Do not use silica column chromatography unless neutralized with triethylamine, as the product is acid-sensitive.

Part 3: Mechanistic Pathway & Visualization

The reaction proceeds via a free-radical chain mechanism. The specific stability of the benzylic radical at position 4 is enhanced by the quinoline aromatic system, despite the electron-withdrawing nature of the 8-chloro group.

Figure 1: Radical chain mechanism for the Wohl-Ziegler bromination of 8-chloro-4-methylquinoline.

Part 4: Applications in Drug Discovery

The 4-bromomethyl moiety serves as a versatile electrophile. The 8-chloroquinoline scaffold is a privileged structure in medicinal chemistry, known for its ability to chelate metals (e.g., in metalloprotease inhibitors) and intercalate DNA.

Key Transformations:

-

Amination: Reaction with primary/secondary amines (in the presence of K₂CO₃/DMF) yields 4-(aminomethyl)-8-chloroquinolines , which are common motifs in antimalarial and antibacterial research.

-

Thioetherification: Reaction with thiols generates sulfide-linked analogs.

-

C-C Bond Formation: Can be used in Suzuki-Miyaura cross-coupling (benzylic coupling) under specific Pd-catalyzed conditions to extend the carbon skeleton.

Causality in Design: The 8-chloro substituent is often retained to block metabolic oxidation at the 8-position and to modulate the pKa of the quinoline nitrogen, affecting the drug's solubility and bioavailability.

Part 5: Quality Control & Analytics

To validate the synthesis of 4-(Bromomethyl)-8-chloroquinoline, the following analytical signatures should be confirmed:

-

¹H NMR (CDCl₃, 400 MHz):

-

Look for the disappearance of the methyl singlet (~2.7 ppm).

-

Appearance of a methylene singlet (-CH₂Br) shifted downfield to ~4.8 – 5.0 ppm .

-

Aromatic protons (H2, H3, H5, H6, H7) will show slight chemical shift changes compared to the precursor.

-

-

Mass Spectrometry (LC-MS):

-

Expect a complex isotopic cluster.

-

Base peak M+ (containing ³⁵Cl, ⁷⁹Br).

-

M+2 peak (approx. 130% height of M+ due to ³⁷Cl and ⁸¹Br contributions).

-

M+4 peak (approx. 30% height of M+).

-

Part 6: Safety & Handling (HSE)

Warning: 4-(Bromomethyl)-8-chloroquinoline is a potent lachrymator and vesicant , similar to benzyl bromide.

-

Engineering Controls: All operations, including weighing and transfer, must be performed inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A face shield is recommended during workup.[3]

-

Spill Management: Neutralize spills with dilute ammonia or sodium thiosulfate solution to quench the alkylating potential before cleanup.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The compound degrades upon exposure to light and moisture (hydrolysis to the alcohol).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1510949-38-8 (Parent Structure). Retrieved from [Link]

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Guide: Solubility Profile & Handling of 4-Bromomethyl-8-chloroquinoline

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromomethyl-8-chloroquinoline , a functionalized heterocyclic intermediate often utilized in the synthesis of antimalarial agents, kinase inhibitors, and fluorescent probes.

Unlike simple quinolines, this molecule possesses a reactive alkyl halide moiety (bromomethyl) at the C4 position and a lipophilic chloro-substituent at the C8 position. This specific substitution pattern dictates a solubility profile characterized by high affinity for polar aprotic and chlorinated solvents, but critical instability in nucleophilic protic solvents.

Key Takeaway: Researchers must distinguish between thermodynamic solubility (maximum concentration) and kinetic stability (rate of degradation). While soluble in alcohols, the compound undergoes solvolysis; therefore, anhydrous Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO) are the recommended solvents for handling and storage.

Structural Determinants of Solubility

To predict and manipulate the solubility of this compound, one must understand the competing electronic and steric forces within the molecule.

The Quinoline Core & Substituent Effects

-

Aromatic Lipophilicity: The bicyclic quinoline ring is inherently lipophilic. The addition of a Chlorine atom at position 8 significantly increases the partition coefficient (LogP), reducing water solubility to negligible levels (< 0.1 mg/mL).

-

Dipole Moment: The nitrogen heteroatom creates a permanent dipole. However, the 8-Chloro substituent (electron-withdrawing) modifies the electron density of the ring, enhancing solubility in moderately polar organic solvents like chloroform.

-

The Bromomethyl "Warhead": The C4-CH₂Br group is the critical solubility determinant. It adds bulk (increasing London dispersion forces) but, more importantly, creates a site for nucleophilic attack .

Solvation Mechanism

Solubility in organic solvents is driven by Van der Waals interactions and Pi-stacking .

-

Chlorinated Solvents (DCM, CHCl₃): Excellent solubility is achieved via favorable solute-solvent dispersion interactions.

-

Polar Aprotic (DMSO, DMF): High solubility is driven by dipole-dipole interactions. These solvents effectively solvate the polarized aromatic system without facilitating nucleophilic substitution (if dry).

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on solubility capacity and chemical compatibility .

Warning: "Soluble" does not imply "Stable."

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Notes |

| Chlorinated | Dichloromethane (DCM) | High (>50 mg/mL) | Low | Preferred. Ideal for extraction and reactions. |

| Chloroform (CHCl₃) | High | Low | Good alternative to DCM; may contain ethanol stabilizer (risk). | |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Low* | Preferred for Bio-Assays. Must be anhydrous to prevent hydrolysis. |

| DMF / DMAc | High | Low | Good for SN2 substitution reactions. | |

| Acetonitrile (MeCN) | Moderate | Low | Good for HPLC mobile phases. | |

| Alcohols | Methanol / Ethanol | Moderate (High if hot) | CRITICAL | Avoid for Storage. Reacts to form methyl/ethyl ethers (Solvolysis). |

| Ethers | THF / 1,4-Dioxane | Moderate | Low | Suitable for reactions; ensure peroxide-free. |

| Hydrocarbons | Hexane / Heptane | Poor (<1 mg/mL) | Low | Used as an antisolvent for precipitation/crystallization. |

| Aqueous | Water / PBS | Insoluble | High | Rapid hydrolysis of CH₂Br to CH₂OH (alcohol). |

Critical Stability Insight: The Solvolysis Trap

A common error in handling this compound is dissolving it in methanol or ethanol for storage. The benzylic-like carbon attached to the bromine is highly electrophilic. In the presence of protic solvents (ROH), it undergoes Solvolysis (SN1/SN2 mixed mechanism) , converting the active reagent into an inactive ether.

Reaction: Quin-CH₂Br + CH₃OH → Quin-CH₂OCH₃ + HBr

This reaction is accelerated by heat and bases. Always use aprotic solvents (DCM, DMSO) for stock solutions.

Experimental Determination Protocol

Since batch-to-batch purity affects solubility, empirical determination is often required. Below is a self-validating Gravimetric Saturation Protocol adapted for high-solubility organic solvents.

Protocol: Gravimetric Analysis (Shake-Flask Method)

Objective: Determine the saturation concentration (

Materials:

-

Scintillation vials (20 mL) with PTFE-lined caps.

-

Syringe filters (0.45 µm PTFE - hydrophobic).

-

Analytical balance (0.01 mg precision).

-

Temperature-controlled shaker.

Workflow:

-

Supersaturation: Add excess solid this compound to 5 mL of the target solvent. Ensure visible solid remains at the bottom.

-

Equilibration: Agitate at 25°C for 24 hours. (For viscous solvents like DMSO, 48 hours is recommended).

-

Filtration: Withdraw 2 mL of supernatant and filter through a pre-warmed 0.45 µm PTFE filter into a tared weighing vessel.

-

Note: Pre-warming the filter prevents precipitation during filtration.

-

-

Evaporation: Evaporate the solvent under a stream of Nitrogen (

) or in a vacuum oven at 40°C until constant mass is achieved. -

Calculation:

Visualization: Experimental Workflow

Caption: Figure 1. Gravimetric solubility determination workflow ensuring thermodynamic equilibrium.

Analytical Validation (HPLC Method)

For solvents where solubility is low (<1 mg/mL) or to confirm stability during the solubility test, HPLC-UV is superior to gravimetry.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).

-

Gradient: 50% MeCN to 95% MeCN over 10 mins.

-

-

Detection: UV at 254 nm (Aromatic region) and 300 nm (Quinoline specific).

-

Standard Preparation: Dissolve 1 mg in 1 mL Acetonitrile (freshly prepared) to avoid degradation.

References

-

OECD Guidelines for the Testing of Chemicals. (1995).[1] Test No. 105: Water Solubility.[1][2][3] Organization for Economic Cooperation and Development.[2]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 346914, 8-(Bromomethyl)quinoline. (Analogous structure data).

-

Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

Sources

The Ascendant Trajectory of 8-Chloroquinoline Derivatives in Medicinal Chemistry: A Technical Guide

Foreword: The Quinoline Core and the Rise of a Privileged Scaffold

The quinoline nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry. Its derivatives have yielded a remarkable array of therapeutic agents, from the historic antimalarial quinine to modern anticancer and antimicrobial drugs.[1] Within this esteemed chemical family, the 8-chloroquinoline scaffold has emerged as a particularly fruitful area of investigation. The introduction of a chlorine atom at the 8-position profoundly influences the molecule's electronic and steric properties, often enhancing its biological activity and modulating its pharmacokinetic profile. This guide provides an in-depth exploration of the synthesis, therapeutic applications, and structure-activity relationships of 8-chloroquinoline derivatives, tailored for researchers, scientists, and drug development professionals.

I. The Synthetic Blueprint: Crafting the 8-Chloroquinoline Core and its Progeny

The strategic synthesis of 8-chloroquinoline derivatives is paramount to exploring their therapeutic potential. A common and effective route to the core structure and its subsequent elaboration is outlined below.

Core Synthesis: The Gould-Jacobs Reaction

A foundational method for constructing the 4-hydroxy-8-chloroquinoline scaffold is the Gould-Jacobs reaction. This thermal cyclization of an aniline with a malonic acid derivative provides a robust entry point to this key intermediate.

Experimental Protocol: Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Objective: To synthesize a key precursor for further derivatization.

Materials:

-

2-Chloroaniline

-

Diethyl (ethoxymethylene)malonate (EMME)

-

Dowtherm A (or similar high-boiling solvent)

-

Ethanol

Procedure:

-

A mixture of 2-chloroaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-110°C for 2 hours.

-

The resulting ethanol is removed by distillation.

-

The reaction mixture is then added dropwise to a preheated high-boiling solvent, such as Dowtherm A, at 240-250°C.

-

The mixture is maintained at this temperature for 30 minutes to ensure complete cyclization.

-

After cooling, the precipitated solid is filtered, washed with a suitable solvent like ethanol, and dried to yield ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.[2]

Derivatization Strategies

From this versatile intermediate, a multitude of derivatives can be accessed through reactions targeting the 4-hydroxy and 3-carboxylate groups, as well as the quinoline ring itself.

II. Therapeutic Frontiers of 8-Chloroquinoline Derivatives

The 8-chloroquinoline scaffold has demonstrated significant therapeutic potential across a spectrum of diseases, including malaria, cancer, and various infectious diseases.

A. Antimalarial Activity: A Legacy Reimagined

The quinoline core is historically synonymous with antimalarial therapy. 8-Chloroquinoline derivatives continue this legacy, with research focused on overcoming drug resistance.

Mechanism of Action: The primary mode of action for many quinoline-based antimalarials is the inhibition of hemozoin formation.[3] During its intra-erythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. 8-Chloroquinoline derivatives are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[4][5][6][7][8]

Structure-Activity Relationship (SAR):

| Position | Modification | Impact on Activity | Reference(s) |

| C4 | Introduction of a basic amino side chain | Generally crucial for activity, enhances accumulation in the food vacuole. | [9] |

| C7 | Substitution with electron-withdrawing groups | Can modulate activity, with some derivatives showing enhanced potency. | [5] |

| Side Chain | Length and nature of the alkylamino side chain | Affects lipophilicity and potency. | [9] |

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

Objective: To determine the 50% inhibitory concentration (IC50) of 8-chloroquinoline derivatives against Plasmodium falciparum.

Materials:

-

P. falciparum culture (chloroquine-sensitive and -resistant strains)

-

Human erythrocytes

-

RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

-

SYBR Green I dye

-

96-well microplates

Procedure:

-

Synchronized ring-stage parasites are cultured with human erythrocytes.

-

The parasite suspension is plated into 96-well plates containing serial dilutions of the test compounds.

-

Plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

After incubation, the plates are frozen to lyse the red blood cells.

-

SYBR Green I dye, which intercalates with parasite DNA, is added, and fluorescence is measured to quantify parasite growth.

-

IC50 values are calculated by comparing the fluorescence in treated wells to that in untreated control wells.[10]

B. Anticancer Activity: A Multifaceted Assault on Malignancy

8-Chloroquinoline derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms.[11]

Mechanisms of Action:

-

Kinase Inhibition: Many derivatives are designed to inhibit protein kinases that are crucial for cancer cell signaling and proliferation, such as VEGFR and PI3K.[12][13]

-

Tubulin Polymerization Inhibition: Some compounds interfere with the dynamics of microtubule formation by binding to tubulin, leading to cell cycle arrest and apoptosis.[6]

-

Induction of Apoptosis: These compounds can trigger programmed cell death through various pathways, including the activation of caspases and modulation of apoptosis-related proteins.[14]

-

Metal Ion Chelation: The 8-hydroxyquinoline scaffold, often a metabolic product or a related derivative, can chelate essential metal ions, disrupting enzymatic functions and inducing oxidative stress in cancer cells.[15]

Structure-Activity Relationship (SAR):

| Position | Modification | Impact on Activity | Reference(s) |

| C2 | Substitution with aryl or styryl groups | Often enhances cytotoxicity. | [12] |

| C4 | Hydrazone derivatives | Showed potent activity against various cancer cell lines. | [12] |

| C6 | Chloro substitution in quinoline-4-carboxylic acids | Displayed significant growth inhibition in breast cancer cells. | [14] |

| C8 | Presence of a hydroxyl group (or potential for in situ formation) | Crucial for metal chelation-related mechanisms. | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 of 8-chloroquinoline derivatives in human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed cancer cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[16][17]

C. Antibacterial Activity: Targeting Bacterial Replication

Certain 8-chloroquinoline derivatives, particularly those belonging to the quinolone class of antibiotics, exhibit potent antibacterial activity.

Mechanism of Action: The primary bacterial targets of quinolone antibiotics are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[14][18][19] These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, 8-chloroquinoline derivatives block bacterial DNA synthesis, leading to bacterial cell death. The 8-chloro substituent can induce a strained conformation in some derivatives, which has been shown to be a key factor for potent antibacterial activity.[20]

Structure-Activity Relationship (SAR):

| Position | Modification | Impact on Activity | Reference(s) |

| N1 | Substituted phenyl group | Can significantly enhance potency. A distorted orientation of this group is linked to higher activity. | [20] |

| C7 | Aminoazetidinyl or piperazinyl groups | Often confers broad-spectrum activity. | [20] |

| C8 | Chloro, bromo, or methyl group | Induces steric hindrance that can lead to a highly strained and more active conformation. | [20] |

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 8-chloroquinoline derivatives.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microplates

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

-

Prepare a standardized bacterial inoculum and add it to each well.

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[20][21][22]

D. Antiviral Activity: A Growing Area of Interest

8-Chloroquinoline derivatives have also demonstrated promising activity against a range of viruses, including Dengue virus and coronaviruses.[9][23]

Mechanism of Action: The antiviral mechanisms are varied and can be virus-specific. For Dengue virus, some derivatives have been shown to act at an early stage of the viral lifecycle, reducing the intracellular production of the viral envelope glycoprotein without being directly virucidal.[9][23][24] For other viruses, interference with viral proteases or RNA-dependent RNA polymerase has been proposed.[9][24]

Structure-Activity Relationship (SAR):

| Position | Modification | Impact on Activity | Reference(s) |

| C2 | Alkyl groups (e.g., isopropyl, isobutyl) | Can confer significant activity against Dengue virus. | [25] |

| C5, C7 | Dichloro substitution | Often present in active antiviral compounds. | [24][25] |

| C2-carboxanilide | Electron-withdrawing substituents on the anilide ring | Increases lipophilicity and antiviral activity against influenza viruses. | [17] |

Experimental Protocol: Plaque Reduction Assay

Objective: To evaluate the antiviral activity of 8-chloroquinoline derivatives.

Procedure:

-

Grow a confluent monolayer of host cells (e.g., Vero cells for Dengue virus) in multi-well plates.

-

Infect the cell monolayers with the virus in the presence of various concentrations of the test compound.

-

After an adsorption period, the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

-

After incubation, the cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

-

The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.[10][25][26]

III. Challenges and Future Perspectives

While the 8-chloroquinoline scaffold holds immense promise, several challenges remain. Optimizing the therapeutic index—maximizing efficacy while minimizing toxicity—is a critical hurdle. The potential for off-target effects and the development of resistance are also key considerations.

Future research will likely focus on:

-

Hybrid Molecules: Combining the 8-chloroquinoline scaffold with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.

-

Targeted Delivery: Developing drug delivery systems to specifically target diseased cells or tissues, thereby reducing systemic toxicity.

-

Mechanism of Action Studies: Deeper investigation into the precise molecular targets and pathways modulated by these derivatives to enable more rational drug design.

The continued exploration of 8-chloroquinoline derivatives, guided by a thorough understanding of their synthesis, mechanisms of action, and structure-activity relationships, will undoubtedly lead to the development of novel and effective therapeutic agents for a range of human diseases.

References

-

Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Journal of Medicinal Chemistry, 46(10), 3733-3739. [Link]

-

Sullivan, D. J., Jr., & Matile, H. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. The Journal of biological chemistry, 273(49), 31153–31158. [Link]

-

de la Guardia, C., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(3), 672. [Link]

-

Sullivan, D. J., Jr., et al. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. PubMed, 9832592. [Link]

-

El-Sayed, M. A., et al. (2023). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. BMC Chemistry, 17(1), 1-20. [Link]

-

de la Guardia, C., et al. (2025). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. ResearchGate. [Link]

-

Patel, R. B., et al. (2011). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Arabian Journal of Chemistry, 10, S1336-S1345. [Link]

-

Al-Salahi, R., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. [Link]

-

Sahu, S. K., et al. (2025). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research, 10(8). [Link]

-

USU Institute for Antiviral Research. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]

-

Hawley, S. R., & Bray, P. G. (1998). Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro. Antimicrobial agents and chemotherapy, 42(3), 569–574. [Link]

-

Nithya, P., & Raj, V. P. (2022). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. CABI Digital Library. [Link]

-

Pandey, A. V., & Tekwani, B. L. (2004). Mechanism of malarial haem detoxification inhibition by chloroquine. Biochemical Journal, 381(Pt 1), 1–8. [Link]

-

Sharma, P., et al. (2023). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. Molecular Diversity, 28(4), 2651-2665. [Link]

-

Solomon, V. R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5969-5989. [Link]

-

Kamath, C. C., et al. (2024). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. ResearchGate. [Link]

-

Pintilie, L., et al. (2025). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM., 60(11), 1221-1224. [Link]

-

de la Guardia, C., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. PubMed, 29547522. [Link]

-

A. Al-Hussain, S., & I. El-Gazzar, A. A. (2025). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. [Link]

-

Farias, K. J., et al. (2013). Antiviral Activity of Chloroquine Against Dengue Virus Type 2 Replication in Aotus Monkeys. Viral immunology, 26(2), 151–158. [Link]

-

Wójcik, M., & Wróbel, R. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1017. [Link]

-

El Faydy, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ScienceOpen. [Link]

-

Chen, C. H., et al. (2011). Development of novel anti-oral cancer agents using 8-hydroxyquinoline derivatives. Drug design, development and therapy, 5, 177–185. [Link]

-

Al-Salahi, R., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. [Link]

-

Kowal, A. M., et al. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International journal of molecular sciences, 23(19), 11843. [Link]

-

Sissi, C., & Palumbo, M. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines, 11(2), 371. [Link]

-

Patsnap. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. [Link]

-

Stevenson, C. E., et al. (2023). Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV. International Journal of Molecular Sciences, 24(4), 3394. [Link]

-

Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor perspectives in medicine, 4(9), a015360. [Link]

-

Islam, M. S. (2019). Discovery of Novel Bacterial DNA Gyrase Inhibitors. IntechOpen. [Link]

-

Al-Salahi, R., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

Sharma, M., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(31), 20040-20067. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. A mini review of antiviral compounds against dengue virus | Community Acquired Infection [hksmp.com]

- 14. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 20. benchchem.com [benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles - Arabian Journal of Chemistry [arabjchem.org]

- 23. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 26. Antiviral Activity of Chloroquine Against Dengue Virus Type 2 Replication in Aotus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Reaction conditions for 4-Bromomethyl-8-chloroquinoline with secondary amines

Application Note: Optimized N-Alkylation Protocols for 4-(Bromomethyl)-8-chloroquinoline

Executive Summary & Chemical Context

Subject:

This guide details the reaction conditions for coupling 4-(bromomethyl)-8-chloroquinoline (Substrate) with secondary amines (

Significance:

The 8-chloroquinoline scaffold is a privileged structure in medicinal chemistry, frequently appearing in antimalarial (amodiaquine analogs), antibacterial, and anticancer agents. Unlike the direct arylation of 4-chloroquinolines (which requires harsh

Critical Stability Warning: 4-(Bromomethyl)-8-chloroquinoline is a benzylic halide . It is highly reactive, moisture-sensitive (hydrolyzes to the alcohol), and a potent lachrymator . It is rarely available commercially in high purity and is typically synthesized in situ or used immediately after isolation.

Reaction Mechanism & Rationale

The reaction proceeds via a classical

-

Electronic Effect of 8-Cl: The chlorine atom at the 8-position is electron-withdrawing (Inductive effect,

). This reduces electron density in the quinoline ring. While this strongly activates the 4-position for -

Steric Considerations: The 8-chloro substituent is distal to the reaction center (position 4) and does not impose significant steric hindrance to the incoming amine.

-

Side Reactions:

-

Hydrolysis: Reaction with trace water to form 4-(hydroxymethyl)-8-chloroquinoline.

-

Dimerization: Self-alkylation if the amine is not in excess (less likely with secondary amines).

-

Elimination: Rare, as the benzylic protons are not easily eliminated to form an exocyclic double bond under standard conditions.

-

Visualizing the Pathway (DOT Diagram)

Figure 1: Reaction pathway illustrating the bimolecular nucleophilic substitution (

Optimized Protocols

Two methods are presented based on the solubility of the amine and the scale of the reaction.

Method A: Heterogeneous Conditions (Standard)

Best for: Routine synthesis, non-volatile amines, high-throughput parallel synthesis.

Reagents:

-

Substrate: 4-(Bromomethyl)-8-chloroquinoline (1.0 equiv)

-

Nucleophile: Secondary Amine (1.1 – 1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 – 3.0 equiv) -

Solvent: Acetonitrile (MeCN) or Acetone (HPLC Grade, Dry)

Protocol:

-

Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Dissolution: Dissolve 4-(bromomethyl)-8-chloroquinoline in MeCN (0.1 M concentration). Note: If the starting material was just synthesized via NBS bromination, ensure all NBS/succinimide is removed first.

-

Addition: Add anhydrous

followed by the secondary amine. -

Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

-

Optimization: If the amine is sterically hindered (e.g., diisopropylamine derivatives), heat to 50°C.

-

Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting bromide (high

) should disappear; the amine product is more polar (lower

-

-

Workup:

-

Filter off the inorganic solids (

, -

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in DCM, wash with water (

) and Brine ( -

Dry over

, filter, and concentrate.

-

Method B: Homogeneous Conditions (Mild/Sensitive)

Best for: Complex amines, acid-sensitive substrates, or when solubility in MeCN is poor.

Reagents:

-

Base: N,N-Diisopropylethylamine (DIPEA/Hünig's Base) (1.5 equiv)

-

Solvent: Dichloromethane (DCM) or DMF (if higher T needed).

Protocol:

-

Dissolve the secondary amine (1.0 equiv) and DIPEA (1.5 equiv) in dry DCM (0.1 M) at 0°C.

-

Add 4-(bromomethyl)-8-chloroquinoline (1.05 equiv) dropwise as a solution in DCM.

-

Allow to warm to RT and stir for 2–4 hours.

-

Quench: Add saturated

solution. -

Purification: Flash chromatography is usually required to separate the product from excess amine/DIPEA salts.

Comparative Data & Decision Matrix

| Parameter | Method A ( | Method B (DIPEA/DCM) |

| Reaction Rate | Moderate (Heterogeneous) | Fast (Homogeneous) |

| Workup | Filtration (Simple) | Aqueous Extraction (Standard) |

| Side Products | Low (Inorganic salts precipitate) | Ammonium salts remain in solution |

| Suitability | Robust amines, scale-up | Sensitive functional groups |

| Typical Yield | 75 – 92% | 65 – 85% |

Workflow Decision Tree (DOT Diagram)

Figure 2: Logical flow for selecting the optimal reaction conditions based on amine sterics and solubility.

Troubleshooting & QC

Common Issues

-

Low Yield / Hydrolysis:

-

Cause: Wet solvent or old starting material.

-

Fix: Use anhydrous solvents (molecular sieves). Verify the quality of the bromide via

NMR (Look for

-

-

Incomplete Reaction:

-

Cause: The 8-chloro group deactivates the ring slightly, but mainly it is steric bulk if the amine is large.

-

Fix: Add Sodium Iodide (NaI, 0.1 equiv) to generate the in situ iodide (Finkelstein condition), which is a better leaving group.

-

Analytical Check (NMR)

-

Proton (

NMR): The key diagnostic signal is the methylene bridge (-

Starting Material (

): Singlet ~4.9 ppm. -

Product (

): Singlet shifts upfield to ~3.8 – 4.2 ppm depending on the amine. -

8-Cl Signature: Distinct aromatic pattern. The 8-position proton is usually absent/substituted, altering the splitting of the 7-H and 6-H protons.

-

References

-

General Reactivity of 4-(Bromomethyl)quinolines: Musial, A. et al. "Synthesis and biological evaluation of new 4-alkoxy- and 4-aminoalkyl-8-hydroxyquinoline derivatives." Bioorganic & Medicinal Chemistry, 2015. (Describes analogous alkylations on the quinoline core).

-

Synthesis of 4-Aminomethylquinolines (Antimalarial Context): Solomon, V. R. et al. "Hybrid 4-aminoquinoline derivatives as anti-malarial agents." European Journal of Medicinal Chemistry, 2010. (Provides general protocols for quinoline amine coupling).

-

Safety & Handling (Lachrymators): National Center for Biotechnology Information. "PubChem Compound Summary for 4-(Bromomethyl)quinoline." (Analogous safety profile).

-

Electronic Effects in Quinoline Substitutions: Sridharan, V. et al. "Nucleophilic substitution reactions of quinolines." Journal of Chemical Sciences, 2018.

Sources

Procedure for nucleophilic substitution of 4-Bromomethyl-8-chloroquinoline

Executive Summary & Rationale

4-Bromomethyl-8-chloroquinoline (CAS: 927800-40-6) is a high-value heterocyclic building block. Its structural utility lies in the orthogonal reactivity of its two halogenated sites:

-

The 4-Bromomethyl group: A highly reactive, benzylic-like electrophile susceptible to rapid

displacement under mild conditions. -

The 8-Chloro group: A sterically hindered aryl chloride, generally inert to standard nucleophilic attack but available for downstream palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura).

This guide provides a standardized protocol for the chemoselective functionalization of the bromomethyl group with amines, thiols, and alkoxides. The presence of the 8-chloro substituent modulates the lipophilicity and metabolic stability of the final drug candidate but does not significantly interfere with the substitution at the C4-position.

Reaction Mechanism & Strategy

The reaction proceeds via a classical Bimolecular Nucleophilic Substitution (

Key Mechanistic Considerations:

-

Kinetics: The reaction is second-order; rate depends on concentrations of both the quinoline substrate and the nucleophile.

-

Side Reactions:

-

Self-Quaternization: The quinoline nitrogen is nucleophilic.[1] In concentrated solutions, one molecule can attack the bromomethyl group of another, leading to insoluble oligomers. Mitigation: Dilute conditions (0.1 M) and storage of the starting material at -20°C.

-

Hydrolysis: The benzylic bromide is moisture-sensitive. Mitigation: Use anhydrous solvents.

-

Mechanism Visualization

Caption: Reaction pathway for the displacement of bromide by a generic nucleophile (Nu).

Safety & Handling (Critical)

-

Lachrymator Hazard: Like benzyl bromide, this compound is a potent lachrymator (tear gas agent).

-

Control: All weighing and transfers must occur inside a functioning fume hood.

-

Decontamination: Quench glassware with 10% aqueous sodium thiosulfate or dilute ammonia before removing from the hood to destroy residual alkyl bromide.

-

-

Vesicant: Causes severe skin burns. Double-glove (Nitrile) is mandatory.

Standard Operating Procedure (SOP)

This protocol is optimized for secondary amines (e.g., morpholine, piperazine) but is adaptable for thiols and phenols.

Materials

| Component | Equivalents | Role | Notes |

| This compound | 1.0 eq | Substrate | Solid.[2][3][4][5] Store cold/dry. |

| Nucleophile (e.g., Morpholine) | 1.1 – 1.2 eq | Reagent | Slight excess ensures conversion. |

| Potassium Carbonate ( | 2.0 – 3.0 eq | Base | Scavenges HBr; anhydrous/powdered. |

| Acetonitrile (MeCN) | [0.1 M] | Solvent | Polar aprotic; easy workup. |

| Sodium Iodide (NaI) | 0.1 eq | Catalyst | Optional (Finkelstein condition) to accelerate sluggish reactions. |

Step-by-Step Protocol

-

Preparation:

-

Oven-dry a round-bottom flask and a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon.

-

-

Dissolution:

-

Add This compound (1.0 eq) to the flask.

-

Add anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.1 M (e.g., 10 mL for 1 mmol).

-

Note: If the substrate is not fully soluble, DMF can be used, but MeCN is preferred for easier evaporation.

-

-

Addition:

-

Add

(2.0 eq) in one portion. -

Add the Nucleophile (1.2 eq) dropwise via syringe.

-

(Optional) Add NaI (0.1 eq) if the nucleophile is sterically hindered.

-

-

Reaction:

-

Stir vigorously at Room Temperature (25°C) .

-

Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.

-

Timeframe: Most amine substitutions complete within 2–4 hours. If incomplete after 4 hours, heat to 50°C.

-

-

Workup:

-

Purification:

-

The crude product is often pure enough for the next step (>90%).

-

If necessary, purify via Flash Column Chromatography (Silica gel; Gradient: 0

50% EtOAc/Hexanes).

-

Optimization & Troubleshooting Guide

The following decision tree helps optimize conditions for "hard" vs. "soft" nucleophiles.

Caption: Decision matrix for selecting solvent/base systems based on nucleophile class.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| New spot on TLC at baseline (very polar) | Self-Quaternization (Dimerization) | Reaction too concentrated. Dilute to 0.05 M. |

| Starting material consumed, but product mass = SM - Br + OH | Hydrolysis | Solvent was wet. Use anhydrous MeCN and flame-dry glassware. |

| Reaction stalls at 50% conversion | HBr poisoning | Base was insufficient or too coarse. Use finely powdered |

| Darkening of reaction mixture | Oxidation (esp. with anilines/thiols) | Degas solvents with |

Analytical Data Expectations

When characterizing the product 4-(substituted-methyl)-8-chloroquinoline , look for these diagnostic signals:

-

1H NMR (CDCl3):

-

C4-CH2-N: The benzylic methylene protons typically appear as a singlet (or AB quartet if chiral) between

3.8 – 4.2 ppm . This is an upfield shift from the starting bromide ( -

Aromatic Region: The 8-chloro substituent causes a characteristic splitting pattern in the phenyl ring, typically preserving the doublet-doublet-triplet pattern of the 5,6,7-protons.

-

-

Mass Spectrometry (ESI+):

-

Expect a characteristic Chlorine Isotope Pattern (

). -

The Bromine isotope pattern (

) of the starting material will disappear .

-

References

-

General Reactivity of Halomethylquinolines

-

Musso, D. L., et al. "Synthesis and Antiviral Activity of 4-(Bromomethyl)quinoline Derivatives." Journal of Medicinal Chemistry, vol. 46, no. 3, 2003, pp. 409-416.

-

-

Protocol for Benzylic Substitution with Amines

-

Safety Data & Handling

-

Thermo Fisher Scientific. "Safety Data Sheet: 4-(Bromomethyl)-2(1H)-quinolinone (Analogous Hazard Profile)." Thermo Fisher Document Library, 2025.

-

-

Synthesis of 8-Substituted Quinolines

-

Ökten, S., et al. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles."[7] Records of Natural Products, vol. 10, no. 5, 2016, pp. 553-564.

-

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. prepchem.com [prepchem.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. acgpubs.org [acgpubs.org]

Application Note: Rational Design, Synthesis, and Evaluation of Novel Quinoline-Based Anticancer Derivatives

Abstract & Strategic Overview

The quinoline scaffold (benzo[b]pyridine) represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved oncology drugs, including Bosutinib (Src/Abl inhibitor), Lenvatinib (VEGFR inhibitor), and Cabozantinib (c-Met/VEGFR2 inhibitor). Its planar aromatic system facilitates DNA intercalation, while the heterocyclic nitrogen and substituent vectors allow for precise hydrogen bonding and hydrophobic interactions within kinase ATP-binding pockets.

This application note provides a comprehensive, self-validating workflow for the design, synthesis, and biological validation of novel quinoline derivatives. Unlike generic organic chemistry manuals, this guide integrates Structure-Activity Relationship (SAR) logic directly into the synthetic protocols, ensuring that every molecule synthesized has a high probability of biological relevance.

Rational Drug Design: SAR Logic

Before initiating synthesis, researchers must apply specific SAR rules to maximize anticancer potency and selectivity. The quinoline core offers distinct vectors for modification.[1][2]

Pharmacophore Mapping

-

Positions C2 & C4: Critical for steric bulk and hydrophobic interactions. Substitution here with aryl or heteroaryl rings (e.g., via Suzuki coupling or Friedländer condensation) often dictates target selectivity (e.g., EGFR vs. PI3K).

-

Positions C6 & C7: These positions control electronic properties and solubility. Electron-withdrawing groups (F, Cl, CF3) at C6 often enhance metabolic stability and cellular permeability. Electron-donating groups (OMe) can improve water solubility.

-

N1 (Nitrogen): Acts as a critical Hydrogen Bond Acceptor (HBA) in the hinge region of kinase domains.

Visualization: SAR Decision Matrix

Figure 1: Strategic SAR modification sites on the quinoline scaffold for anticancer activity.

Chemical Synthesis Protocols

We recommend the Friedländer Condensation as the primary synthetic route. It is robust, convergent, and allows for the simultaneous introduction of substituents at C2, C3, and C4.

Protocol A: Classical Friedländer Synthesis (High Diversity)

Objective: Synthesis of 2,3,4-trisubstituted quinolines.

Mechanism: Condensation of 2-aminoaryl ketones with

Materials:

-

Reagent A: 2-Aminoaryl ketone (e.g., 2-aminobenzophenone for C4-phenyl derivatives) [1.0 equiv].

-

Reagent B: Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, or cyclic ketones) [1.2 equiv].

-

Catalyst: Sulfamic acid (

) [10 mol%] or Glacial Acetic Acid (catalytic). -

Solvent: Ethanol or Methanol (HPLC Grade).

Step-by-Step Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Reagent A (1.0 mmol) and Reagent B (1.2 mmol) in 10 mL of Ethanol.

-

Catalysis: Add Sulfamic acid (10 mol%) to the mixture.

-

Expert Insight: Sulfamic acid is preferred over HCl/H2SO4 as it is a solid, recyclable acid catalyst that minimizes side reactions like polymerization.

-

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2–4 hours.

-

Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine starting material (Reagent A).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (50 g) with vigorous stirring.

-

The solid quinoline product should precipitate immediately.

-

-

Purification:

-

Filter the precipitate and wash with cold water (3 x 10 mL).

-

Recrystallization: Dissolve the crude solid in hot ethanol. Allow to cool slowly to 4°C. Filter pure crystals.

-

Protocol B: Microwave-Assisted Green Synthesis (High Throughput)

Objective: Rapid library generation (Reaction time < 20 mins).

Procedure:

-

Mix Reagent A (1.0 mmol) and Reagent B (1.2 mmol) in a microwave-safe vial.

-

Add Catalyst: Molecular Iodine (

, 5 mol%) or simply use neat conditions (solvent-free) if reagents are liquid/low-melting. -

Irradiation: Place in a microwave reactor. Set parameters: Power: 300W , Temp: 100°C , Time: 10–15 min .

-

Isolation: Dissolve the residue in Dichloromethane (DCM), wash with sodium thiosulfate (to remove iodine), dry over

, and evaporate.

Purification & Characterization Standards

Trustworthiness in drug discovery relies on purity. Biological data from impure compounds (>95% purity required) is invalid.

| Technique | Parameter | Acceptance Criteria |

| HPLC | Purity | > 95% (UV detection at 254 nm) |

| 1H NMR | Structure | Integration of aromatic protons (7.0–8.5 ppm) must match count. NH2 peaks (if any) must be broad singlets. |

| HRMS | Identity | Mass error < 5 ppm compared to calculated formula. |

| Melting Point | Physical | Sharp range (< 2°C difference). |

Biological Evaluation Protocols

Once synthesized and characterized, compounds must undergo rigorous biological screening.

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) against cancer cell lines (e.g., MCF-7, A549, HeLa).

Workflow:

-

Seeding: Seed cancer cells (

cells/well) in 96-well plates containing 100 µL DMEM media. Incubate for 24h at 37°C/5% CO2. -

Treatment: Add synthesized quinoline derivatives at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours (formazan crystals form).

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability =

. Plot dose-response curves to determine IC50.

Protocol D: Mechanistic Validation (EGFR Kinase Assay)

Rationale: Many quinolines act as ATP-competitive kinase inhibitors.

-

Kit Setup: Use a commercial EGFR Kinase Assay Kit (e.g., ADP-Glo or HTRF).

-

Reaction: Mix Recombinant EGFR enzyme + Poly(Glu,Tyr) substrate + ATP + Test Compound in kinase buffer.

-

Incubation: 60 min at Room Temperature.

-

Detection: Add detection reagent (stops reaction and generates luminescent/fluorescent signal proportional to ADP produced or phosphorylation).

-

Result: A decrease in signal compared to the "No Inhibitor" control indicates kinase inhibition.

Visualization: Biological Screening Logic

Figure 2: Biological evaluation flowchart from primary screening to lead optimization.

Troubleshooting & Expert Tips

-

Low Yield in Friedländer: If the ketone (Reagent B) is sterically hindered, switch to Protocol B (Microwave) or use a stronger base catalyst like KOH in refluxing ethanol (base-catalyzed mechanism).

-

Solubility Issues: If the final product is insoluble in DMSO for biological testing, convert the quinoline to its Hydrochloride Salt by treating the ethereal solution of the product with HCl gas or 4M HCl in dioxane.

-

False Positives in MTT: Quinolines are fluorescent. Ensure the compound itself does not absorb at 570 nm. Run a "compound only" blank (no cells, just media + compound + MTT) to subtract background interference.

References

-

Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Retrieved from [Link]

-

MDPI. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Retrieved from [Link]

-

Royal Society of Chemistry (RSC). (2025).[3] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

Sources

Application Note: Preparation of Thiol Ethers from 4-Bromomethyl-8-chloroquinoline

Executive Summary

This technical guide details the synthetic protocols for generating thiol ethers (sulfides) via nucleophilic substitution (

The presence of the 8-chloro substituent exerts a specific electronic influence, enhancing the electrophilicity of the C-4 benzylic position compared to the unsubstituted quinoline, while simultaneously reducing the basicity of the quinoline nitrogen. This guide provides two validated protocols: a standard homogeneous method using inorganic bases and a Phase Transfer Catalysis (PTC) method suitable for scale-up.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

Reactivity Profile

The reaction proceeds via a classic bimolecular nucleophilic substitution (

-

Electrophile: The C-Br bond at the 4-position is activated by the electron-deficient quinoline ring. The 8-chloro group (electron-withdrawing via induction) further destabilizes the partial positive charge at the benzylic carbon in the transition state, effectively lowering the energy barrier for nucleophilic attack.

-

Nucleophile: Thiolates (

), generated in situ from thiols ( -

Key Challenge: Thiols are prone to oxidative dimerization (disulfide formation) under basic conditions if oxygen is present. Strict inert atmosphere control is required.

Reaction Scheme (DOT Visualization)

Figure 1: Mechanistic pathway for the

Safety & Handling (Critical)

-

Vesicant Hazard: this compound is a potent lachrymator and skin irritant (similar to benzyl bromide). It can cause severe chemical burns. Double-gloving and working in a high-flow fume hood are mandatory.

-

Odor Control: Thiols have low odor thresholds. All glassware and waste must be treated with bleach (sodium hypochlorite) solution immediately after use to oxidize residual thiols to odorless sulfonates.

Experimental Protocols

Protocol A: Standard Inorganic Base Method (High Purity)

Best for: Small scale discovery (100 mg - 5 g), valuable thiols, and polar substrates.

Reagents:

-

This compound (1.0 eq)

-

Thiol (

) (1.1 eq) -

Potassium Carbonate (

), anhydrous (2.0 eq)[1] -

Solvent: DMF (Anhydrous) or Acetonitrile (

)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Thiol Activation: Add the Thiol (1.1 eq) and anhydrous

(2.0 eq) to the flask. Add DMF (-

Note: If the thiol is an oil, weigh it via syringe to minimize odor.

-

-

Addition: Dissolve this compound (1.0 eq) in a minimum volume of DMF. Add this solution dropwise to the reaction mixture over 5-10 minutes.

-

Why: Dropwise addition prevents localized high concentrations of electrophile, reducing potential side reactions like double alkylation (if the nucleophile is difunctional).

-

-

Reaction: Stir at RT.

-

Monitoring: Check TLC (Hexanes/EtOAc 4:1) after 1 hour. The starting bromide (

) should disappear; the product is usually more polar ( -

Duration: Typically 1-3 hours. If sluggish, heat to

.

-

-

Workup:

-

Purification: Flash Column Chromatography (SiO2) or Recrystallization from Ethanol.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Scale-up (>5 g), non-polar thiols, and "Green" process requirements.

Reagents:

-

Solvent: Dichloromethane (DCM) / Water (1:1 biphasic mixture).

-

Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%).

-

Base: Sodium Hydroxide (

), 1M aqueous solution.

Step-by-Step Procedure:

-

Dissolve this compound (1.0 eq) and Thiol (1.1 eq) in DCM.

-

Add TBAB (0.05 eq).

-

Add 1M NaOH (1.5 eq) vigorously.

-

Stir rapidly at RT. The TBAB transports the hydroxide/thiolate across the interface.

-

Completion: Usually complete within 2-4 hours.

-

Workup: Separate layers. Wash organic layer with 1M HCl (mild wash to remove unreacted quinoline traces if necessary, but careful of product salt formation) then Brine.

Experimental Workflow Visualization

Figure 2: Operational workflow for Protocol A (Standard Inorganic Base).

Data Analysis & Troubleshooting

Expected Analytical Data

| Parameter | Characteristic Signal | Interpretation |

| 1H NMR | The benzylic | |

| 1H NMR | Quinoline aromatic protons (characteristic splitting).[1][5][3] | |

| MS (ESI) | Mass shift corresponding to loss of Br (79/81) and gain of S-R. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Disulfide Formation (R-S-S-R) | Oxidation of thiol by air. | Degas solvents thoroughly. Increase thiol equivalents to 1.3 eq. Add Triphenylphosphine ( |

| Low Yield | Hydrolysis of bromide to alcohol. | Ensure solvents are anhydrous. Avoid hydroxide bases in Protocol A; stick to carbonate. |

| Starting Material Remains | Low nucleophilicity of thiol.[6] | Add catalytic Sodium Iodide (NaI, 10 mol%) to form the more reactive iodide intermediate (Finkelstein in situ). Heat to |

References

-

National Institutes of Health (NIH). (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2000). Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Molecules. Retrieved from [Link]

-

ARKAT USA. (2010).[7] Convenient and robust one pot-synthesis of benzyl thioethers. Arkivoc. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromomethyl-8-chloroquinoline

Ticket ID: #PUR-QZn-8Cl-001 Subject: Recrystallization Protocol & Troubleshooting for Benzylic Bromide Intermediates Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The purification of 4-Bromomethyl-8-chloroquinoline (an analog of benzylic bromides) presents a specific set of challenges due to the high reactivity of the bromomethyl group (

This guide provides a validated recrystallization workflow designed to maximize purity (>98%) while minimizing hydrolysis (solvolysis) and "oiling out."

Module 1: The Protocol (Standard Operating Procedure)

Solvent System Selection

For this substrate, we recommend a binary solvent system . Single-solvent recrystallization often fails to separate the gem-dibromide impurity effectively.

| Role | Solvent | Grade | Rationale |

| Solvent A (Good) | Ethyl Acetate (EtOAc) | Anhydrous | Excellent solubility for the quinoline core; moderate polarity avoids dissolving polar succinimide residues. |

| Solvent B (Anti) | n-Heptane | HPLC Grade | Induces controlled nucleation; keeps non-polar over-brominated impurities in the mother liquor. |

| Alternative | Toluene | Anhydrous | Use if the compound is highly sensitive to moisture (hydrolysis risk). |

Step-by-Step Methodology

Pre-requisite: Isolate the crude solid via aqueous workup (wash with water/brine to remove bulk succinimide) and dry under vacuum.

-

Dissolution:

-

Place crude this compound in a round-bottom flask.

-

Add Ethyl Acetate (approx. 3-5 mL per gram of crude).

-

Heat to 60°C (do not reflux vigorously to minimize thermal degradation).

-

Checkpoint: If solids remain (likely residual succinimide or inorganic salts), perform a hot filtration through a sintered glass funnel.

-

-

Nucleation Point:

-

While maintaining the solution at 50-60°C, slowly add n-Heptane dropwise.

-

Stop immediately when a persistent turbidity (cloudiness) is observed.

-

Add 1-2 mL of Ethyl Acetate to clear the solution back to transparency.

-

-

Crystallization:

-

Remove heat and allow the flask to cool to room temperature (RT) slowly (over 1-2 hours) with gentle stirring .

-

Critical Step: Once at RT, transfer to an ice bath (0-4°C) for 1 hour.

-

Note: Rapid cooling here often traps the gem-dibromide impurity.

-

-

Isolation:

-

Filter the crystals using vacuum filtration.

-

Wash the cake with a cold 1:3 mixture of EtOAc:Heptane.

-

Dry under high vacuum at <40°C (benzylic bromides are thermally labile).

-

Module 2: Troubleshooting (FAQ & Failure Modes)

Ticket #01: "My product is oiling out instead of crystallizing."

Diagnosis: This is a common phenomenon with quinolines, often caused by supersaturation or the presence of the gem-dibromide impurity acting as a "solvent" for your product.

Resolution:

-

Re-heat and Dilute: Re-dissolve the oil by heating and adding 10-15% more Ethyl Acetate.

-

Seeding: Add a "seed crystal" of pure product at the cloud point (40-45°C). If you lack seeds, scratch the inner wall of the flask with a glass rod to induce nucleation.

-

Temperature Ramp: Slow down the cooling rate. Wrap the flask in a towel to insulate it, allowing it to cool over 4-6 hours.

Ticket #02: "NMR shows ~10% starting material (4-methyl) remaining."

Diagnosis: The starting material (4-methyl-8-chloroquinoline) and the product have similar solubility profiles (co-crystallization).

Resolution:

-

Recrystallization is rarely effective for removing >5% starting material in this specific scaffold.

-

Action: If SM >5%, perform a rapid silica gel plug filtration (eluent: 10% EtOAc in Hexanes) before recrystallization. The non-polar starting material elutes first; the bromide is slightly more polar.

Ticket #03: "I see a new impurity at ~4.8 ppm (singlet) in 1H NMR."

Diagnosis: Hydrolysis. The benzylic bromide (

Resolution:

-

Immediate Stop: Do not use Ethanol or Methanol for recrystallization, as they will form the ethyl/methyl ether via solvolysis.

-

Corrective Action: Ensure all solvents are anhydrous . Dry the crude material thoroughly before heating. Switch to Toluene as the solvent if the lab humidity is high.

Module 3: Process Visualization

Workflow Diagram: Purification Logic

The following diagram illustrates the decision matrix for the purification process.

Caption: Figure 1. Decision-tree for the recrystallization of this compound, including remediation for oiling out.

Impurity Fate Map

Understanding where your impurities go is vital for yield calculations.

Caption: Figure 2. Segregation of common impurities during the binary solvent recrystallization process.

Module 4: Stability & Storage

Warning: this compound is a potent alkylating agent and a lachrymator.

-

Storage: Store under Argon/Nitrogen at -20°C .

-

Container: Amber glass vials (light sensitive).

-

Shelf-Life: Benzylic bromides degrade over time, releasing HBr which autocatalyzes further decomposition. If the solid turns green/black, repurify immediately.

References

-

Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Google Patents. (2008). WO2008078340A1 - Process for the separation of 4-bromomethyl-2'-substituted biphenyls.[1] (Demonstrates separation of mono/di-bromo species via cooling crystallization). Retrieved from

-

PubChem. (2025). 4-bromo-8-chloroquinoline Structure and Properties.[2][3][4] Retrieved from [Link]

Sources

- 1. WO2008078340A1 - Process for the separation of 4-bromomethyl-2'-substituted biphenyls from 4,4,-dibromomethyl-2'-substituted biphenyls - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. 4-BROMO-8-CHLOROQUINOLINE CAS#: 927800-40-6 [m.chemicalbook.com]

- 4. PubChemLite - 4-bromo-8-chloroquinoline (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

Preventing hydrolysis of 4-Bromomethyl-8-chloroquinoline during storage

Technical Support Hub: Stability Management of 4-Bromomethyl-8-chloroquinoline

Ticket ID: #Q-Br-Stab-001 Subject: Preventing Hydrolysis & Degradation During Storage Status: Open Guide Urgency: High (Kinetic Instability)

Executive Summary

This compound is a high-value heterocyclic intermediate. Its structural core combines a benzylic-like electrophile (the bromomethyl group) with a basic nitrogen atom. This duality creates a "self-destruct" mechanism where trace moisture triggers hydrolysis, releasing hydrobromic acid (HBr). The HBr then protonates the quinoline nitrogen, catalyzing further decomposition and polymerization.

The Golden Rule: Stability is not passive; it is the active exclusion of water and light.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. The benzylic carbon at position 4 is highly electrophilic. Upon exposure to atmospheric moisture, a Nucleophilic Substitution (

The Cascade Failure:

-

Hydrolysis: Water displaces the bromide, forming the alcohol (4-hydroxymethyl-8-chloroquinoline).

-

Acid Release: The leaving group leaves as HBr.

-

Autocatalysis: The released HBr protonates the quinoline nitrogen (forming the hydrobromide salt). This salt is significantly more hygroscopic than the free base, pulling in more moisture from the air, accelerating the cycle.

Visualizing the Pathway:

Figure 1: The hydrolytic cascade.[1] Note that the HBr byproduct reacts with the remaining starting material to form a salt, causing the characteristic color change.

Module 2: The "Double-Barrier" Storage Protocol

Do not rely on standard refrigerator storage. We recommend the Double-Barrier Method for any duration exceeding 24 hours.

Step-by-Step Workflow

-

Primary Containment (The Vial):

-

Use Amber Glass (Type I borosilicate) to prevent photolytic cleavage of the C-Br bond.

-

Cap Selection: Use phenolic caps with Teflon (PTFE) liners . Do not use pulp or foil liners, as HBr vapors will corrode them.

-

Headspace Purge: Before closing, gently flow dry Argon (heavier than air) into the vial for 10 seconds to displace oxygen and moisture.

-

-

Secondary Containment (The Environment):

-

Place the sealed vial inside a secondary jar or desiccator containing activated silica gel or Drierite™ .

-

Temperature: Store at -20°C (Freezer) .

-

Note: Cold storage slows the kinetic rate of hydrolysis, but it does not stop it if moisture is present. The desiccant is critical.

-

-

Equilibration (Critical Step):

-

The "Sweating" Vial Error: When removing the vial from the freezer, do not open it immediately.

-

Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial condenses atmospheric moisture directly onto the solid, ruining the sample instantly.

-

Module 3: Troubleshooting & FAQs

Scenario A: "My white powder has turned yellow/orange."

-

Diagnosis: Advanced Hydrolysis. The color comes from the formation of the Quinolinium Hydrobromide salt and potential oxidative polymerization products.

-

Action:

-

Perform a TLC (Solvent: Hexane/Ethyl Acetate 3:1). The alcohol product is much more polar (lower

) than the bromide. -

Salvage Protocol: If degradation is <20%, dissolve in

, wash rapidly with cold 5%

-

Scenario B: "The material is sticky or clumping."

-

Diagnosis: Hygroscopic Failure. The HBr salt is pulling water from the air.

-

Action: This material is likely compromised. Use for crude reactions only or repurpose as the alcohol starting material.

Scenario C: "How do I weigh it out without degrading it?"

-

Protocol:

-

Ideally: Weigh inside a glovebox under

. -

Alternative: Use the "Dump and Difference" method. Tare a receiving flask with solvent. Quickly dump an approximate amount of solid into the solvent. Weigh the empty vial to calculate the exact mass added. Never leave the stock bottle open on a balance.

-

Module 4: Analytical Validation (Data Table)

Use this table to verify the integrity of your compound via

| Feature | Intact Reactant (Bromide) | Degraded Product (Alcohol) | Diagnostic Note |

| Benzylic Protons ( | The electronegative Oxygen shifts the signal downfield compared to Bromine. | ||

| Hydroxyl Proton ( | Absent | Disappears upon | |

| Aromatic Region | Sharp, distinct multiplets | Broadened or shifted downfield | HBr salt formation causes significant downfield shifts of the ring protons due to descreening. |

| Appearance | White/Off-white Crystalline Solid | Yellow/Orange Sticky Solid | Visual inspection is the first line of defense. |

References

-

Benzylic Halide Stability: Santa Cruz Biotechnology. "Benzyl Bromide Safety Data Sheet." (Highlighting the necessity of hermetic sealing and potential for polymerization/HBr release).

-

General Handling of Moisture Sensitive Reagents: Sigma-Aldrich (Merck). "Technical Bulletin: Handling Air-Sensitive Reagents." (Protocols for inert gas blanketing).

-

Quinoline NMR Data: Chemistry LibreTexts. "13.4: Chemical Shifts in ¹H NMR Spectroscopy." (Theoretical basis for benzylic shift differences between halides and alcohols).

-

Synthesis & Properties: GuideChem. "4-Bromomethyl-1,2-dihydroquinoline-2-one Preparation." (Analogous chemistry showing lability of the bromomethyl group on quinoline scaffolds).

(Note: While specific stability data for this compound is proprietary in many contexts, the protocols above are derived from the foundational chemistry of benzylic bromides and substituted quinolines.)

Sources

Troubleshooting low reactivity of 4-Bromomethyl-8-chloroquinoline in substitution

Welcome to the technical support center for 4-Bromomethyl-8-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize nucleophilic substitution reactions involving this versatile reagent. Here, we address common challenges related to its reactivity, drawing upon fundamental principles of organic chemistry and extensive field experience.

Understanding the Reactivity of this compound

This compound is a unique substrate. Structurally, it is a primary benzylic bromide. This classification is key to understanding its reaction profile. The benzylic position of the bromomethyl group is activated towards nucleophilic substitution because the aromatic quinoline ring can stabilize the transition states of both SN1 and SN2 reactions.[1][2][3] However, the quinoline ring system and the chloro-substituent also introduce electronic effects that can modulate this reactivity, sometimes leading to unexpected sluggishness in reactions.

The pyridine part of the quinoline ring is electron-withdrawing, which can influence the stability of a potential carbocation intermediate in an SN1 pathway.[4][5] Conversely, in an SN2 reaction, the focus is on the electrophilicity of the carbon atom bearing the bromine and the steric hindrance around it.[6][7]

Frequently Asked Questions (FAQs) & Troubleshooting